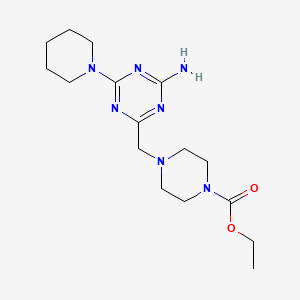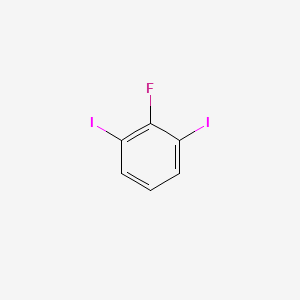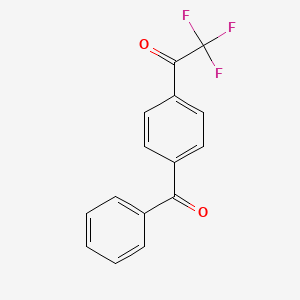
(R,Z)-2-tert-butyl 8a-methyl 7-(hydroxymethylene)-6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2,8a(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features multiple functional groups, including carboxylic acid, hydroxymethylene, and oxo groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8a(1H,6H)-Isoquinolinedicarboxylicacid,3,4,7,8-tetrahydro-7-(hydroxymethylene)-6-oxo-,2-(1,1-dimethylethyl)8a-methylester,(7Z,8aR)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.
Functional group modifications: Introduction of hydroxymethylene, oxo, and carboxylic acid groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Sequential addition of reagents and catalysts in controlled environments.
Continuous flow synthesis: Utilizing continuous reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethylene groups to carboxylic acids.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme inhibitors: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug development: Investigated for potential therapeutic properties.
Industry
Material science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with molecular targets. For example:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with different functional groups.
Uniqueness
Functional diversity:
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-O-tert-butyl 8a-O-methyl (7Z,8aR)-7-(hydroxymethylidene)-6-oxo-1,3,4,8-tetrahydroisoquinoline-2,8a-dicarboxylate |
InChI |
InChI=1S/C17H23NO6/c1-16(2,3)24-15(22)18-6-5-12-7-13(20)11(9-19)8-17(12,10-18)14(21)23-4/h7,9,19H,5-6,8,10H2,1-4H3/b11-9-/t17-/m0/s1 |
InChI Key |
ZOUSWBBKQXEPJJ-CCCPALQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)/C(=C\O)/C[C@@]2(C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=O)C(=CO)CC2(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
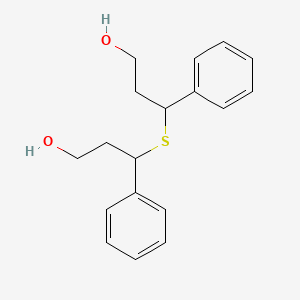
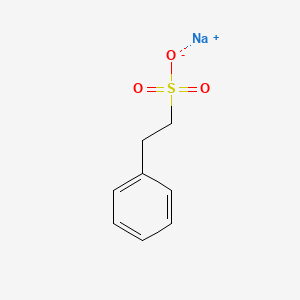
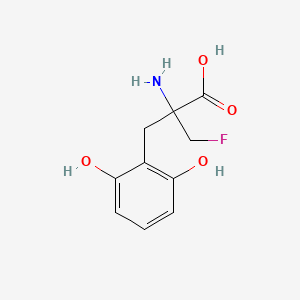
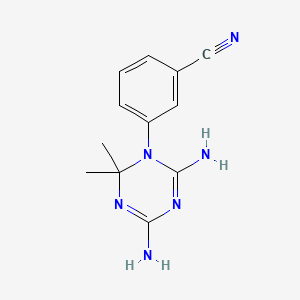
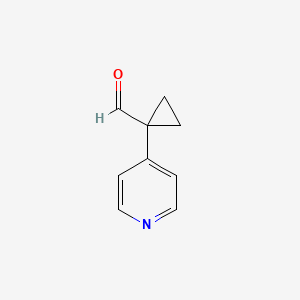
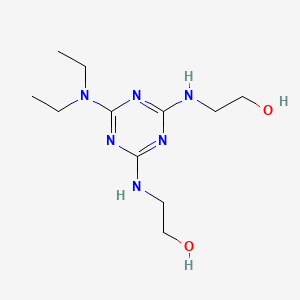
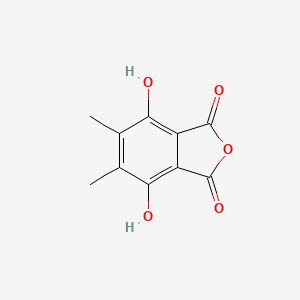
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

